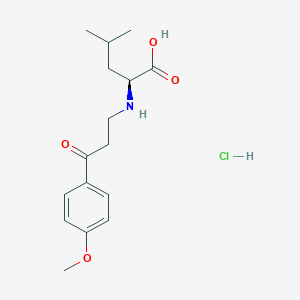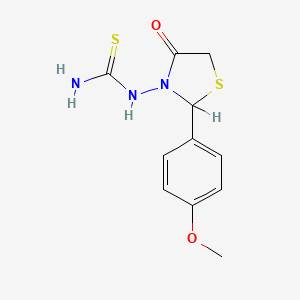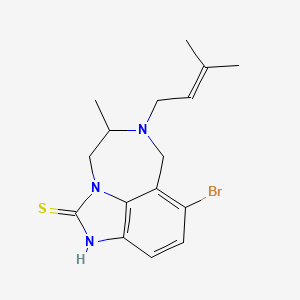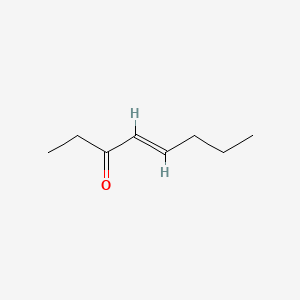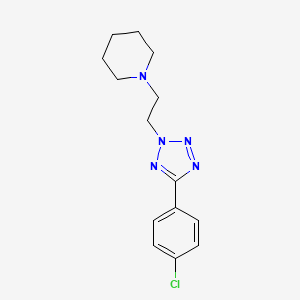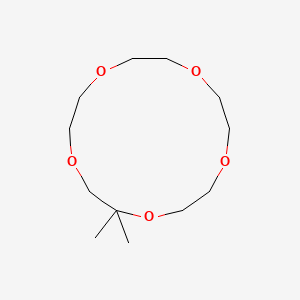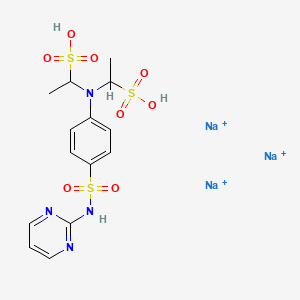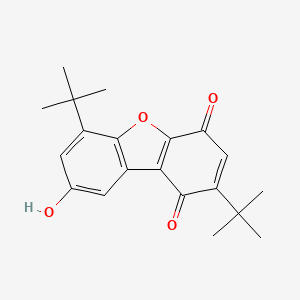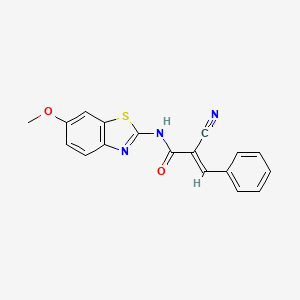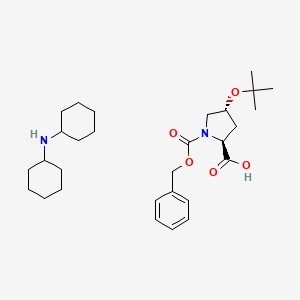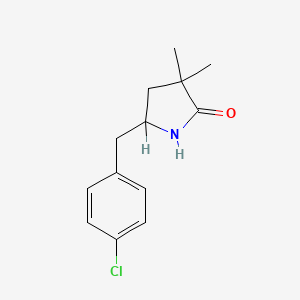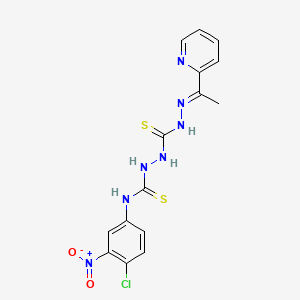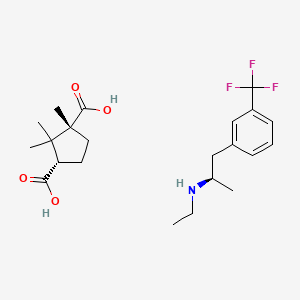
Levofenfluramine (+)-camphorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of levofenfluramine (+)-camphorate involves several steps. The primary synthetic route includes the reaction of 3-(trifluoromethyl)benzaldehyde with nitroethane to form 3-(trifluoromethyl)phenyl-2-nitropropene. This intermediate is then reduced to 3-(trifluoromethyl)phenyl-2-propanamine using a reducing agent such as lithium aluminum hydride. The final step involves the resolution of the racemic mixture to obtain the levorotatory enantiomer, which is then reacted with camphoric acid to form this compound .
Chemical Reactions Analysis
Levofenfluramine (+)-camphorate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The nitro group in the intermediate can be reduced to an amine.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common reagents used in these reactions include lithium aluminum hydride for reduction and various oxidizing agents such as potassium permanganate for oxidation . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Levofenfluramine (+)-camphorate has several scientific research applications:
Chemistry: It is used as a reference compound in the study of amphetamine derivatives.
Biology: It is studied for its effects on neurotransmitter release and receptor interactions.
Mechanism of Action
Levofenfluramine (+)-camphorate exerts its effects primarily through the modulation of neurotransmitter systems. It acts as a serotonin releasing agent and a dopamine receptor antagonist . The compound increases the release of serotonin by interacting with serotonin transporters, leading to enhanced serotonergic neurotransmission. Additionally, it antagonizes dopamine receptors, which may counteract its potential anorectic effects .
Comparison with Similar Compounds
Levofenfluramine (+)-camphorate is similar to other compounds in the amphetamine family, such as dexfenfluramine and fenfluramine. it is unique in its specific enantiomeric form and its distinct pharmacological profile. Unlike dexfenfluramine, which is primarily responsible for appetite suppression, levofenfluramine is associated with unwanted side effects and does not exhibit significant anorectic properties . Similar compounds include:
Dexfenfluramine: The dextrorotatory enantiomer of fenfluramine.
Fenfluramine: The racemic mixture of levofenfluramine and dexfenfluramine.
This compound’s unique combination of serotonin releasing and dopamine antagonistic properties distinguishes it from other amphetamine derivatives.
Properties
CAS No. |
97158-53-7 |
|---|---|
Molecular Formula |
C22H32F3NO4 |
Molecular Weight |
431.5 g/mol |
IUPAC Name |
(2R)-N-ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine;(1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid |
InChI |
InChI=1S/C12H16F3N.C10H16O4/c1-3-16-9(2)7-10-5-4-6-11(8-10)12(13,14)15;1-9(2)6(7(11)12)4-5-10(9,3)8(13)14/h4-6,8-9,16H,3,7H2,1-2H3;6H,4-5H2,1-3H3,(H,11,12)(H,13,14)/t9-;6-,10+/m11/s1 |
InChI Key |
GBMYZGXLAHAFPC-HJYVOTIRSA-N |
Isomeric SMILES |
CCN[C@H](C)CC1=CC(=CC=C1)C(F)(F)F.C[C@]1(CC[C@@H](C1(C)C)C(=O)O)C(=O)O |
Canonical SMILES |
CCNC(C)CC1=CC(=CC=C1)C(F)(F)F.CC1(C(CCC1(C)C(=O)O)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


